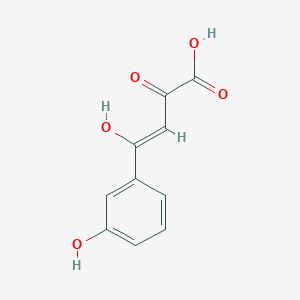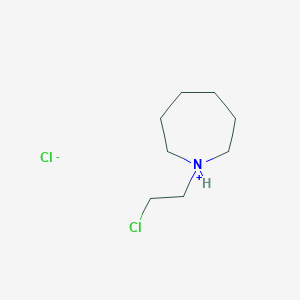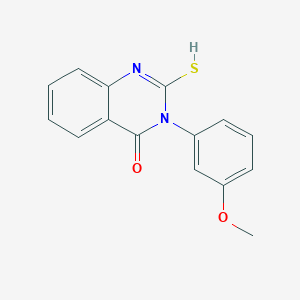
sodium;bromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorophenoxyacetic acid . It is a synthetic auxin, which is a type of plant hormone that regulates growth and development. This compound is widely used as a herbicide to control broadleaf weeds in agricultural and non-agricultural settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenoxyacetic acid is typically synthesized through the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions to form the final product.
Industrial Production Methods: In industrial settings, the production of 2,4-Dichlorophenoxyacetic acid involves large-scale chlorination and subsequent reactions in controlled environments to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different chlorinated phenolic compounds.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Chlorinated phenolic compounds.
Reduction: Less chlorinated derivatives.
Substitution: Various substituted phenoxyacetic acids.
Aplicaciones Científicas De Investigación
2,4-Dichlorophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: It serves as a tool to study plant growth and development due to its role as a synthetic auxin.
Medicine: Research is ongoing to explore its potential effects on human health and its use in medical treatments.
Industry: It is widely used in agriculture as a herbicide to control broadleaf weeds, improving crop yields and reducing the need for manual weeding.
Mecanismo De Acción
2,4-Dichlorophenoxyacetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the targeted weeds. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.
Comparación Con Compuestos Similares
2,4,5-Trichlorophenoxyacetic acid: Another synthetic auxin with similar herbicidal properties but with an additional chlorine atom.
Mecoprop: A phenoxy herbicide with similar applications but different structural features.
Uniqueness: 2,4-Dichlorophenoxyacetic acid is unique due to its specific chlorination pattern, which provides it with distinct herbicidal properties and a broad spectrum of activity against various broadleaf weeds. Its effectiveness, relatively low cost, and ease of synthesis make it a widely used herbicide in agriculture.
Propiedades
IUPAC Name |
sodium;bromate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXNAKZDHHEHPC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[O-]Br(=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














